2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
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Overview
Description
2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a compound that features a tetrazole ring, a chlorobenzyl group, and an ethanol moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids, enhancing the bioavailability and stability of pharmaceutical agents .
Preparation Methods
The synthesis of 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol typically involves the reaction of 4-chlorobenzylamine with 2-methyl-2H-tetrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to carboxylic acids, it is explored for potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol include other tetrazole derivatives such as:
5-phenyltetrazole: Known for its high acidity and ability to form stable metallic compounds.
1H-tetrazole: Used in DNA synthesis and as a precursor for various pharmaceuticals.
4-[(2H-tetrazol-5-yl)methyl]benzoic acid: Explored for its antibacterial and anticancer properties . What sets this compound apart is its unique combination of a chlorobenzyl group and a tetrazole ring, which enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C11H14ClN5O |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
InChI Key |
LFOMFHAPLYNHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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